1,1'-Biphenyl, 2,3',4',5-tetrabromo- is a brominated derivative of biphenyl, characterized by the presence of four bromine atoms attached to the biphenyl structure. Its molecular formula is , and it has a molecular weight of approximately 469.79 g/mol. The compound is also known by various synonyms, including 3,3',5,5'-tetrabromobiphenyl and its CAS number is 16400-50-3. The structure consists of two phenyl rings connected by a single bond, with bromine substituents located at the 2, 3', 4', and 5 positions on the rings .
The biological activity of 1,1'-Biphenyl, 2,3',4',5-tetrabromo- has garnered attention due to its potential as an endocrine disruptor. Studies indicate that brominated compounds can interfere with hormonal functions in aquatic organisms and may pose risks to reproductive health . The compound's toxicity and impact on environmental health are significant areas of research, particularly regarding its accumulation in ecosystems.
The synthesis of 1,1'-Biphenyl, 2,3',4',5-tetrabromo- typically involves the bromination of biphenyl. A common synthetic route includes:
1,1'-Biphenyl, 2,3',4',5-tetrabromo- finds applications in various fields:
Interaction studies involving 1,1'-Biphenyl, 2,3',4',5-tetrabromo- have primarily focused on its effects on biological systems. Research indicates that exposure to this compound can lead to oxidative stress and developmental toxicity in aquatic organisms like zebrafish larvae. These findings highlight the need for further investigation into its ecological impact and potential risks associated with human exposure .
Several compounds share structural similarities with 1,1'-Biphenyl, 2,3',4',5-tetrabromo-. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2,3,3',4,4',5,5'-Heptabromobiphenyl | Contains seven bromine atoms | Greater degree of bromination |
1,1'-Biphenyl, 2,2',3,5,5',6-Hexabromo | Six bromine atoms across various positions | Higher toxicity potential due to more halogens |
3-Bromobiphenyl | Contains only one bromine atom | Simpler structure with less biological impact |
Tetrabromobisphenol A | Used primarily as a flame retardant | Known for its widespread environmental persistence |
These compounds differ in terms of their degree of bromination and subsequent biological effects. The unique positioning of bromine atoms in 1,1'-Biphenyl, 2,3',4',5-tetrabromo- contributes to its specific chemical behaviors and applications compared to other similar compounds.